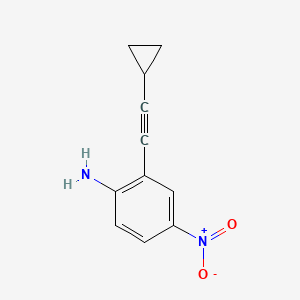

2-(Cyclopropylethynyl)-4-nitroaniline

Description

2-(Cyclopropylethynyl)-4-nitroaniline is a nitroaromatic compound featuring a cyclopropylethynyl substituent at the 2-position and a nitro group at the 4-position of the aniline ring. The cyclopropylethynyl group introduces steric bulk and electronic effects, likely altering its reactivity, stability, and interactions compared to simpler nitroanilines .

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-(2-cyclopropylethynyl)-4-nitroaniline |

InChI |

InChI=1S/C11H10N2O2/c12-11-6-5-10(13(14)15)7-9(11)4-3-8-1-2-8/h5-8H,1-2,12H2 |

InChI Key |

ARHQFLVXSKJRHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C#CC2=C(C=CC(=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Proton Affinity and Gas-Phase Basicity

Proton affinity (PA) and gas-phase basicity (GB) are critical for understanding ionization efficiency in mass spectrometry. Key comparisons include:

- 4-Nitroaniline : Exhibits lower PA and GB compared to 4-fluoroaniline due to the electron-withdrawing nitro group destabilizing protonated species. In kinetic method studies, 4-fluoroaniline showed higher ion abundance than 4-nitroaniline .

- 2-Nitroaniline : Lower basicity than 4-nitroaniline due to inductive and steric effects from the nitro group at the 2-position, which disrupts resonance stabilization .

- 2-(Cyclopropylethynyl)-4-nitroaniline : Predicted to have reduced PA/GB compared to 4-nitroaniline. The cyclopropylethynyl group may further withdraw electron density, though steric hindrance could limit solvent interactions.

Table 1: Proton Affinity and Gas-Phase Basicity

*Approximate ranges based on comparative studies.

Ionization Efficiency in Electrospray Ionization (ESI)

Ionization efficiency in ESI is influenced by substituent position and pH:

- 4-Nitroaniline : Ionization is pH-independent due to resonance stabilization of the nitro group, which limits protonation variability .

- 2-Nitroaniline : pH-dependent ionization; steric hindrance and weaker resonance reduce stability of protonated forms .

- This compound : Expected to exhibit pH-independent ionization similar to 4-nitroaniline, but steric effects from the cyclopropylethynyl group may reduce overall ionization efficiency.

Table 2: Ionization Behavior

Catalytic Reduction and Reactivity

Nitro groups in aromatic compounds are often reduced to amines. Catalytic performance varies with substituents:

- 4-Nitroaniline: Rapidly reduced to 4-phenylenediamine using Fe₃O₄/SiO₂/Ag nanocatalysts (complete reduction in 200 seconds) . Similar efficiency observed with Bi₂O₂CO₃/CoFe₂O₄ catalysts .

- 2-Nitroaniline : Slower reduction kinetics compared to 4-nitroaniline due to steric hindrance .

- This compound : Expected slower reduction due to steric shielding of the nitro group by the cyclopropylethynyl substituent.

Table 3: Reduction Kinetics

Environmental Impact and Stability

- 4-Nitroaniline: Highly stable, persistent in water, and classified as a priority pollutant due to carcinogenicity and mutagenicity . Detected in the Yangtze River with low-risk quotients but persistent presence .

- 2-Nitroaniline : Less studied but shares mutagenic risks .

- This compound: Likely persistent due to the nitro group and cyclopropylethynyl moiety. No biodegradability data, but structural analogs suggest slow degradation .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-(Cyclopropylethynyl)-4-nitroaniline?

Answer:

Synthesis typically involves a Sonogashira coupling between 4-nitroaniline derivatives and cyclopropylethyne under palladium catalysis. For example:

- Procedure : React 4-chloro-nitroaniline with cyclopropylethyne in dimethylformamide (DMF) using Pd(PPh₃)₂Cl₂ as a catalyst, CuI as a co-catalyst, and triethylamine as a base at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Characterization :

- NMR : Confirm substituent positions via ¹H and ¹³C NMR (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and ethynyl carbons at ~80–90 ppm) .

- UV-vis : Measure λmax in solvents like ethanol or acetonitrile (reference: 4-nitroaniline’s λmax ~380 nm in ethanol) .

- Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]<sup>+</sup> for C₁₁H₁₀N₂O₂: expected m/z 218.08) .

Advanced: How does the cyclopropylethynyl substituent influence the solvatochromic behavior of this compound compared to 4-nitroaniline?

Answer:

The electron-withdrawing nitro group and π-conjugated ethynyl-cyclopropyl moiety alter solvatochromism. To analyze:

- Experimental Design :

- Measure UV-vis spectra in solvents of varying polarity (e.g., hexane, ethanol, DMSO).

- Apply Linear Solvation Energy Relationships (LSER) using Kamlet-Taft parameters (α, β, π*) to quantify solvent effects .

- Key Metrics :

- Compare bathochromic shifts in polar solvents due to enhanced charge transfer (cyclopropylethynyl may stabilize excited states more than alkyl groups).

- Calculate preferential solvation parameters (e.g., effective mole fractions of solvent clusters around the solute) .

- Reference Data : 4-Nitroaniline shows a solvatochromic shift of ~40 nm from hexane to DMSO; the substituent in this compound may amplify this shift .

Advanced: What catalytic systems are effective for reducing the nitro group in this compound to an amine?

Answer:

Noble metal or nanocomposite catalysts enable selective reduction:

- Catalyst Options :

- Methodological Notes :

Basic: How can this compound be quantified in environmental matrices?

Answer:

Employ chromatography coupled with detection methods:

- Sample Preparation : Extract soil/water samples using solid-phase extraction (C18 cartridges) with acetonitrile .

- Analytical Techniques :

Advanced: What is the aerobic biodegradation pathway of this compound, and how does it differ from 4-nitroaniline?

Answer:

4-Nitroaniline undergoes two monooxygenase steps before ring cleavage . For the derivative:

- Hypothesized Pathway :

- Initial oxidation of the nitro group to nitroso or hydroxylamine intermediates.

- Ethynyl-cyclopropyl group may resist cleavage, leading to accumulation of substituted catechols.

- Experimental Approach :

- Key Challenge : Cyclopropylethynyl’s stability may slow degradation, requiring engineered enzymes .

Advanced: How can discrepancies in reported rate constants for nitro reduction in substituted nitroanilines be resolved?

Answer:

Address variability via standardized kinetic protocols:

- Kinetic Analysis :

- Critical Factors :

Basic: What structural features of this compound dictate its reactivity in electrophilic substitution reactions?

Answer:

The substituents direct reactivity via electronic and steric effects:

- Nitro Group : Strong meta-directing, deactivating.

- Cyclopropylethynyl : Electron-withdrawing via sp-hybridization; steric hindrance from cyclopropane may limit ortho/para attack.

- Experimental Validation :

Advanced: How does the cyclopropylethynyl group affect the electrochemical properties of this compound?

Answer:

The substituent alters redox potentials and charge transfer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.